1-(3-Chlorophenyl)-3-hydroxyurea
Description
Properties
CAS No. |
28788-18-3 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-2-1-3-6(4-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11) |
InChI Key |
IKYLYRBWLURWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NO |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Elucidation of 1 3 Chlorophenyl 3 Hydroxyurea and Its Analogues
Enzymatic Inhibition Mechanisms
The therapeutic and biological activities of 1-(3-Chlorophenyl)-3-hydroxyurea and its analogs are intrinsically linked to their ability to interact with and inhibit various enzymes. This section delves into the specific mechanisms by which these compounds exert their effects on key enzymatic players within cellular pathways.
Ribonucleotide Reductase Inhibition
This compound, as a derivative of hydroxyurea (B1673989), is recognized as an inhibitor of ribonucleotide reductase (RNR). mdpi.comnih.gov RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the essential precursors for DNA synthesis and repair. mdpi.comyoutube.comwikipedia.org The inhibition of RNR by hydroxyurea and its analogs leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn slows down the progression of DNA polymerases at replication forks. mdpi.com
The primary mechanism of RNR inhibition by hydroxyurea involves the quenching of a crucial tyrosyl free radical located in the R2 subunit of the enzyme. nih.gov This radical is essential for the catalytic activity of RNR. By donating an electron, hydroxyurea neutralizes this radical, thereby inactivating the enzyme. nih.gov This process is a form of irreversible inhibition.
It is important to note that while this is the primary mechanism, the interaction can be complex. For instance, the presence of iron-chelating agents can alter the inhibitory pathway of hydroxyurea, suggesting that the inhibition of RNR by hydroxyurea alone and in combination with a chelator may occur through different mechanisms. nih.gov
Table 1: Effects of Hydroxyurea on Ribonucleotide Reductase and DNA Synthesis
| Feature | Description | Reference |
| Primary Target | Ribonucleotide Reductase (RNR) | mdpi.comnih.gov |
| Mechanism | Quenching of the tyrosyl free radical in the R2 subunit | nih.gov |
| Consequence | Depletion of dNTP pools | mdpi.com |
| Cellular Effect | S-phase cell cycle arrest and replication stress | nih.gov |
Interactions with Heme-Based Proteins and Enzymes
This compound and its parent compound, hydroxyurea, are known to interact with hemoglobin. This interaction is particularly relevant in the context of sickle cell disease treatment, where hydroxyurea is used to induce the production of fetal hemoglobin (HbF). nih.gov The proposed mechanism involves the in vivo conversion of hydroxyurea to nitric oxide (NO), a process that is believed to be catalyzed by heme-based proteins like hemoglobin. nih.gov
The interaction involves a series of redox reactions. nih.gov Hydroxyurea and its analogs can be oxidized by oxyhemoglobin (OxyHb) to form a nitroxide radical. nih.gov This radical can then undergo further reactions to ultimately release NO. The binding of these hydroxyurea analogs to hemoglobin is a crucial step in this process, and studies have aimed to elucidate the specific binding modes and the resulting structural changes in the hemoglobin molecule. nih.gov The binding often occurs within the hydrophobic heme pocket of the globin subunits. nih.gov
Catalase, a heme-containing enzyme that catalyzes the decomposition of hydrogen peroxide (H2O2) to water and oxygen, is another important target of hydroxyurea and its analogs. nih.govnih.gov Research has shown that hydroxyurea can act as a competitive inhibitor of catalase. nih.govnih.gov This means that it binds to the active site of the enzyme, preventing H2O2 from binding and being decomposed.
Interestingly, the interaction is bidirectional. Not only does hydroxyurea inhibit catalase, but catalase can also accelerate the decomposition of hydroxyurea. nih.gov This has led to the suggestion that hydroxyurea might function as a catalase-activated prodrug, where its breakdown by catalase could lead to the formation of cytotoxic compounds. nih.govnih.gov The inhibition of catalase by hydroxyurea has been observed across different species, indicating a conserved mechanism of interaction. nih.gov
Table 2: Interaction of Hydroxyurea with Heme-Based Proteins
| Protein | Interaction Type | Proposed Outcome | Reference |
| Hemoglobin | Redox reaction, binding to heme pocket | Nitric oxide (NO) release, induction of fetal hemoglobin (HbF) | nih.gov |
| Catalase | Competitive inhibition | Inhibition of H2O2 decomposition, potential prodrug activation | nih.govnih.gov |
Lipoxygenase Inhibition Pathways
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov Inhibition of LOXs is a key strategy for the development of anti-inflammatory drugs. Hydroxyurea and its derivatives, including N-hydroxycarbamates, have been investigated as inhibitors of 5-lipoxygenase (5-LOX). nih.govnih.gov
The inhibitory activity of these compounds is often attributed to their ability to chelate the non-heme iron atom in the active site of the enzyme, thereby preventing the catalytic cycle. The structure of the inhibitor plays a significant role in its potency. For example, the presence of specific pharmacophores can enhance the binding affinity and inhibitory activity. nih.gov Molecular docking studies have been employed to understand the binding modes of these inhibitors within the 5-LOX active site, revealing key interactions with amino acid residues. nih.gov
Histone Deacetylase (HDAC) and Bromodomain (BET) Enzyme Interactions
Recent research has begun to explore the interactions of hydroxyurea with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and bromodomain and extra-terminal domain (BET) proteins.
HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. nih.gov Some studies have shown that hydroxyurea treatment can lead to cellular responses that are also influenced by HDAC inhibitors. For instance, the inhibition of HDAC1 and HDAC2 has been shown to exacerbate the effects of hydroxyurea on replication fork instability. nih.gov This suggests a potential interplay between the pathways affected by hydroxyurea and HDAC activity.
BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. nih.gov While direct inhibition of BET proteins by this compound is not well-documented, the cellular stress induced by hydroxyurea, such as replication stress, can lead to changes in the expression and activity of BET proteins. nih.gov The role of BET proteins in the cellular response to DNA damage and replication stress is an active area of investigation. nih.govnih.gov
SAMHD1 Deoxynucleoside Triphosphate Hydrolase (dNTPase) Inhibition
The enzyme SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that regulates the cellular concentration of dNTPs, which are the building blocks for DNA synthesis. nih.govmdpi.com By degrading dNTPs, SAMHD1 can limit the efficacy of certain anticancer and antiviral nucleoside analogues that require phosphorylation to become active. nih.govnih.gov For instance, SAMHD1 has been shown to hydrolyze the active triphosphate metabolite of cytarabine (B982) (ara-C), a key drug in the treatment of acute myeloid leukemia (AML), thereby contributing to drug resistance. nih.govembopress.org
While direct, potent inhibitors of SAMHD1 are under investigation, research has shown that ribonucleotide reductase (RNR) inhibitors, including hydroxyurea and its analogues, can indirectly suppress SAMHD1's activity. nih.govembopress.org The mechanism does not involve direct binding of the hydroxyurea-based compound to the SAMHD1 enzyme. Instead, by inhibiting RNR, these compounds disrupt the delicate balance of the cellular dNTP pool. nih.govembopress.org This dNTP pool imbalance leads to an allosteric reduction of SAMHD1's dNTPase activity. nih.govembopress.org
This indirect inhibition has significant therapeutic implications. Studies have demonstrated that RNR inhibitors like hydroxyurea and gemcitabine (B846) can overcome the resistance to ara-C in SAMHD1-proficient AML cells. nih.govembopress.orgembopress.org The synergy between the RNR inhibitor and ara-C is dependent on the presence and abundance of the SAMHD1 protein. embopress.org This has led to clinical investigations into combining hydroxyurea with standard AML chemotherapy to specifically target SAMHD1 and improve treatment outcomes. nih.gov
Synergy of RNR Inhibitors with Cytarabine (ara-C) in AML Models
| RNR Inhibitor | Cell Model | SAMHD1 Status | Observed Effect | Reference |
|---|---|---|---|---|
| Hydroxyurea (HU) | THP-1 Cells | Proficient | Sensitized cells to ara-C in a concentration-dependent manner. | embopress.org |
| Gemcitabine (dF-dC) | THP-1 Cells | Proficient | Synergistically enhanced ara-C efficacy. | embopress.org |
| Hydroxyurea (HU) | SAMHD1-deficient cells | Deficient | No significant sensitization to ara-C observed. | embopress.org |
| Hydroxyurea (HU) | Mouse Xenograft (THP-1) | Proficient | Combination with ara-C significantly improved median survival compared to ara-C alone. | embopress.org |
Biological Nitric Oxide (NO) Generation and Modulation
A significant aspect of the biological activity of hydroxyurea and its derivatives, including this compound, is their ability to generate nitric oxide (NO). researchgate.netnih.gov This compound class acts through a dual mechanism, functioning as both a direct chemical donor of NO and as a stimulator of endogenous NO production via nitric oxide synthase (NOS) enzymes. researchgate.netnih.gov The in vivo metabolism of hydroxyurea to NO is well-documented, with administration to patients leading to a measurable increase in NO-related metabolites such as plasma nitrite, nitrate, and iron nitrosyl hemoglobin. nih.govnih.govresearchgate.net
The generation of NO can occur through several pathways. Chemical oxidation of the hydroxyurea moiety, facilitated by biological oxidants like heme-containing proteins (e.g., hemoglobin, peroxidases), can produce NO. nih.govnih.gov Additionally, studies have shown that hydroxyurea can increase the production of NO in endothelial cells by activating endothelial nitric oxide synthase (eNOS). nih.govnih.gov This multifaceted ability to elevate NO levels is central to many of the compound's downstream biological effects.
Formation of Nitroxide Radicals
The oxidative pathways that lead to the release of nitric oxide from hydroxyurea proceed through key reactive intermediates. nih.gov A critical step in this process is the formation of a transient nitroxide free radical (R-NH-O•). researchgate.net The chemical oxidation of hydroxyurea, which is a three-electron oxidation process, generally proceeds through either the nitroxide radical or a C-nitrosoformamide intermediate. nih.govresearchgate.net This nitroxide radical is then further processed to yield nitric oxide and other decomposition products. nih.gov Experimental studies have confirmed that hydroxyurea is metabolized in vivo to form this nitroxide radical, which is considered an essential part of its mechanism of action. researchgate.netnih.gov
Key Intermediates in Nitric Oxide Generation from Hydroxyurea
| Parent Compound | Key Intermediate | Final Product | Mechanism | Reference |
|---|---|---|---|---|
| Hydroxyurea | Nitroxide Radical | Nitric Oxide (NO) | Chemical or biological oxidation | nih.govresearchgate.net |
| Hydroxyurea | C-nitrosoformamide | Nitric Oxide (NO) | Alternative oxidative pathway | nih.gov |
Influence on NO/cGMP Pathway Components
The nitric oxide generated from this compound directly engages with the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, a crucial regulator of numerous physiological processes. Once produced, NO activates the enzyme soluble guanylyl cyclase (sGC). nih.gov This activation, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.gov
Research has established that hydroxyurea and its analogues induce a dose-dependent increase in intracellular cGMP levels. nih.govnih.gov This effect is a direct consequence of NO generation. Studies using inhibitors of the cGMP pathway have confirmed its importance; blocking sGC formation was shown to reverse the downstream effects of hydroxyurea, demonstrating that the NO/cGMP axis is a primary mechanism of action. nih.gov Furthermore, hydroxyurea has been observed to induce the phosphorylation of eNOS at Ser1177, a key activating modification, thereby enhancing the cell's own capacity to produce NO and further stimulate this pathway. nih.gov
Effect of Hydroxyurea on NO/cGMP Pathway Components
| Component | Effect of Hydroxyurea Treatment | Cell Type | Reference |
|---|---|---|---|
| cGMP Levels | Increased (Dose-dependent) | Human Erythroid Cells, Endothelial Cells | nih.govnih.gov |
| Nitric Oxide (NO) Production | Increased | Endothelial Cells | nih.gov |
| eNOS Phosphorylation (Ser1177) | Induced (Rapid and transient) | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |
| Intracellular Calcium | Increased | HUVECs | nih.gov |
Intramolecular and Intermolecular Interactions
The physical and biological properties of this compound are dictated by the intricate network of forces operating both within the molecule and between the molecule and its environment.
Hydrogen Bonding Networks within the Molecular Structure
In the solid state, the crystal structure of hydroxyurea and its derivatives is dominated by extensive hydrogen bonding. nih.govresearchgate.net X-ray crystallography studies of analogous compounds reveal that the N-H and O-H groups of the hydroxyurea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen act as acceptors. nih.gov
A common and defining structural motif is the formation of centrosymmetric dimers, where two molecules are linked by pairs of N-H···O hydrogen bonds, creating stable R(2)(2) ring patterns. nih.gov These dimeric units then serve as building blocks, connecting to adjacent dimers through further N-H···O or O-H···O hydrogen bonds to form extended one-dimensional chains or two-dimensional sheets. nih.govnih.gov This robust network of hydrogen bonds governs the molecular packing, stability, and physicochemical properties of the compound in its crystalline form.
Noncovalent Interactions in Biological Environments
When this compound interacts with biological macromolecules such as proteins, its binding is governed by a suite of noncovalent interactions. Computational and experimental studies on hydroxyurea analogues binding to proteins like hemoglobin have elucidated these interactions. nih.govnih.gov
A key interaction is hydrogen bonding between the polar hydroxyurea portion of the molecule and amino acid residues in the protein's binding site. nih.gov For example, the N-H or O-H groups can form hydrogen bonds with backbone carbonyl oxygens or polar side chains of the protein. nih.gov
Simultaneously, the 3-chlorophenyl group plays a critical role in binding affinity and specificity through hydrophobic and other noncovalent interactions. This aromatic ring can fit into hydrophobic pockets within the protein, displacing water molecules and contributing favorably to the binding energy. nih.gov The chlorine substituent can further modulate these interactions through halogen bonding or by altering the electronic properties of the phenyl ring. The combination of directional hydrogen bonds and less specific hydrophobic interactions defines the compound's orientation and affinity for its biological targets.
Solute-Solvent Interactions and Hydration Shell Dynamics
Hydration of the Hydroxyurea Moiety
AIMD simulations reveal that hydroxyurea is a strongly hydrated molecule, forming tight bonds with water molecules in its first hydration shell. nih.govx-mol.com This is in contrast to urea (B33335) and its N-alkyl derivatives, which are known to have a chaotropic (structure-breaking) effect on water. Hydroxyurea, however, exhibits kosmotropic (structure-making) behavior, enhancing the local hydrogen bond network of the solvent. nih.govcore.ac.uk This property is crucial as it may influence the molecule's interaction with biological targets by affecting the displacement of water molecules at binding sites. nih.gov
The hydration shell of hydroxyurea is not uniform and is influenced by the molecule's conformation. Hydroxyurea exists in two primary conformers, E and Z. mdpi.comnih.gov AIMD simulations have shown that in an aqueous solution, the Z conformer is more stable than the E conformer by approximately 17.4 kJ·mol⁻¹, a reversal of their stability in the gas phase, highlighting the critical role of hydration in determining conformational preference. nih.govcore.ac.uk
The extent of the hydration shell has been quantified by analyzing the number of water molecules that are spectrally affected by the solute. For hydroxyurea, the E and Z conformers have a distinct impact on their immediate aqueous environment. nih.govcore.ac.uk
Table 1: Hydration Shell Characteristics of Hydroxyurea Conformers
| Conformer | Spectrally Affected H₂O Molecules (Average Number) | Hydration Sphere Radius (Å) |
|---|---|---|
| E-Hydroxyurea | 3.4 | 3.7 |
| Z-Hydroxyurea | 2.5 | 3.5 |
Data sourced from ab initio molecular dynamics simulations. nih.govcore.ac.uk
The interaction between hydroxyurea and water is characterized by multiple hydrogen bonds. The carbonyl oxygen and the amine hydrogens are primary sites for hydrogen bonding with water molecules. mdpi.com Specifically, the carbonyl oxygen can accept approximately three hydrogen bonds from water. mdpi.com The analysis of distance-dependent IR spectra indicates a red-shift in the OH stretching vibration band of water, which signifies a strengthening of the local hydrogen bond network. nih.govcore.ac.uk
Influence of the 3-Chlorophenyl Group
The introduction of a 3-chlorophenyl group to the hydroxyurea scaffold is expected to significantly modify the solute-solvent interactions. The phenyl ring introduces a large, hydrophobic surface area. This hydrophobicity will likely lead to a restructuring of the surrounding water molecules to form a "hydration cage" around the nonpolar group, a phenomenon driven by the hydrophobic effect. This restructuring is entropically unfavorable and is a key factor in the aqueous solubility of the compound.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydroxyurea |
Structure Activity Relationship Sar Studies of Hydroxyurea Derivatives
Significance of the Hydroxyl Group for Biological Activity
The hydroxyl (-OH) group of the hydroxyurea (B1673989) moiety is crucial for the biological activity of its derivatives. It is understood that the primary mechanism of action for hydroxyurea involves the quenching of a tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov This interaction leads to the inactivation of the enzyme and selective inhibition of DNA synthesis, ultimately causing cell death in the S phase of the cell cycle. nih.gov The hydroxyl group is directly involved in this process.
In the context of sickle cell disease treatment, the hydroxyl group is also implicated in the pharmacological elevation of nitric oxide (NO) in the blood. researchgate.net While the precise mechanism is still under investigation, it is believed that the interactions of hydroxyurea with oxyhemoglobin catalyze redox processes that release NO. researchgate.net This NO release contributes to smooth muscle relaxation, vasodilation, and increased regional blood flow. researchgate.net
Furthermore, the orientation of the hydroxyl group can influence the molecule's interaction with its biological targets. Studies have shown that the preferred orientation of the hydroxyl group is perpendicular to the molecular plane of the solute. researchgate.net This specific conformation may be critical for its binding to the catalytic site of enzymes like ribonucleotide reductase, potentially displacing a water molecule. researchgate.net
Role of Aromatic Functional Groups and Substituent Effects on Binding Affinity
Aromatic functional groups play a significant role in the binding affinity of hydroxyurea derivatives. Research indicates that derivatives with aromatic substituents exhibit better binding affinity to proteins like hemoglobin compared to other analogs. nih.gov This enhanced affinity is attributed to favorable van der Waals forces, π-stacking interactions, and hydrophobically packed hydrogen bonding. nih.gov
Computational studies have revealed that substituents can significantly influence the dihedral angle between the urea (B33335) functionality and the aromatic ring. nih.gov While unsubstituted phenylurea tends to have a coplanar conformation, the introduction of substituents like chlorine can lead to a flatter energy surface with a wider range of accessible dihedral angles. nih.gov This conformational flexibility can impact how the molecule fits into a binding pocket.
Influence of the Chlorophenyl Substituent on Molecular Efficacy
The presence of a chlorophenyl group, as in 1-(3-Chlorophenyl)-3-hydroxyurea, has a notable impact on the molecule's efficacy. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution within the molecule. This can affect the reactivity of the hydroxyurea moiety and its ability to interact with its biological targets.
In the context of antibacterial agents, for example, a study on urea derivatives showed that compounds like 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea were potent inhibitors of E. coli FabH, an enzyme crucial for fatty acid biosynthesis. nih.gov This highlights the potential of halogenated phenylurea derivatives in various therapeutic areas.
Impact of Steric and Hydrophobic Factors on Interaction Profiles
Steric and hydrophobic factors are key determinants of the interaction profiles of hydroxyurea analogs. The size and shape of the substituent on the non-hydroxyl nitrogen atom can create steric hindrance, which may either be unfavorable or lead to a more specific and tighter binding within a hydrophobic cavity of a protein. nih.gov
For instance, in studies with hemoglobin, it was observed that while some aromatic substituents enhance binding, bulky groups can lead to unfavorable steric interactions, resulting in lower docking scores. nih.gov This suggests a delicate balance between achieving favorable hydrophobic interactions and avoiding steric clashes.
The hydrophobic nature of the substituent is crucial for maximizing interactions within deep hydrophobic pockets of enzymes. nih.gov Aromatic groups, due to their lipophilic character, can effectively occupy these pockets, leading to increased binding affinity. nih.gov The addition of further hydrophobic moieties, such as a methoxy (B1213986) group on a phenyl ring, can lead to even better binding affinity due to increased hydrophobic contributions with surrounding amino acid residues. nih.gov
Comparative SAR Analyses with Various Hydroxyurea Analogues
Comparative structure-activity relationship (SAR) analyses of various hydroxyurea analogues have provided valuable insights into the structural requirements for different biological activities.
In studies on the inhibition of L1210 murine leukemia cells, several hydroxyurea derivatives showed higher inhibitory activities than the parent compound, hydroxyurea. nih.gov This indicates that appropriate substitution on the hydroxyurea scaffold can significantly enhance its antiproliferative effects.
A study comparing the antisickling properties of hydroxyurea with other agents like thiocyanate (B1210189) and tellurite (B1196480) found that all three could inhibit the sickling of deoxygenated sickle blood in a dose- and time-dependent manner. pjms.com.pkresearchgate.net Hydroxyurea was shown to prolong the delay time of hemoglobin S polymerization and increase its solubility. pjms.com.pk
In the development of 5-lipoxygenase inhibitors, a broad SAR study of N-hydroxyurea derivatives identified structural features that improved potency and extended the duration of action by limiting metabolism. nih.gov Potency was maintained by incorporating heterocyclic templates with selected lipophilic substituents. nih.gov
Furthermore, research on hydroxyurea derivatives as antibacterial agents has shown that specific substitutions can lead to potent inhibition of bacterial enzymes. nih.govresearchgate.net For example, a series of cyclic and acyclic hydroxyurea derivatives were synthesized and evaluated for their antibacterial and cytotoxic activities, with several compounds showing growth inhibition of E. coli strains. researchgate.net
These comparative studies underscore the versatility of the hydroxyurea scaffold and the importance of systematic structural modifications to optimize its therapeutic potential for various diseases.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O2 | uni.lu |
| Monoisotopic Mass | 186.0196 Da | uni.lu |
| XlogP (predicted) | 1.7 | uni.lu |
Table 2: Comparative Activity of Urea Derivatives
| Compound | Target/Assay | Activity | Source |
| 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea | E. coli FabH inhibitor | Potent inhibitor | nih.gov |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | Antiproliferative (A549, HCT-116, PC-3 cells) | IC50 = 1.11 - 1.98 µM | nih.gov |
| Hydroxyurea | L1210 murine leukemia cells | Baseline inhibitory activity | nih.gov |
| Various hydroxyurea derivatives (3a, 3d, 3e, 2d) | L1210 murine leukemia cells | Higher inhibitory activity than hydroxyurea | nih.gov |
Computational and Theoretical Chemistry Investigations on 1 3 Chlorophenyl 3 Hydroxyurea
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties of 1-(3-chlorophenyl)-3-hydroxyurea. These methods provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study hydroxyurea (B1673989) and its derivatives, providing insights into their adsorption behavior on various nanosheets and their potential as drug delivery systems. For instance, DFT calculations have been used to study the adsorption of hydroxyurea on graphene, boron nitride (BN), aluminum nitride (AlN), and gallium nitride (GaN) nanosheets. nih.govrsc.org These studies revealed that AlN and GaN-based nanosheets exhibit favorable adsorption energies with hydroxyurea, suggesting their potential as carriers for this drug. nih.govrsc.org The interaction involves charge transfer from the drug to the nanosheet, indicating an exothermic and attractive interaction. nih.gov Furthermore, DFT has been employed to analyze the structural parameters, such as bond lengths and angles, of related compounds, showing good agreement with experimental data. mdpi.com
DFT studies on similar compounds, such as chalcone (B49325) derivatives, have been used to determine the most stable conformational structure, analyze electron delocalization through Natural Bond Orbital (NBO) analysis, and identify reactive sites using Fukui functions. researchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand the chemical reactivity. nih.gov
Ab Initio Molecular Orbital Studies
Ab initio molecular orbital methods offer a high level of theory to study the structure and stability of molecules. These methods have been used to investigate various tautomers and rotamers of N-hydroxyurea and its derivatives in the gas phase. researchgate.net Such studies are crucial for understanding the intrinsic properties of the molecule without the influence of a solvent. For instance, ab initio calculations at the CBS-QB3 level of theory have been used to determine the gas-phase stability of different forms of N-hydroxyurea. researchgate.net
Furthermore, ab initio molecular dynamics (AIMD) simulations have been employed to explore the hydration of N-hydroxyurea, revealing that the Z conformer is more stable in an aqueous solution compared to the E conformer. mdpi.comnih.gov This highlights the significant role of hydration in determining the conformational stability of the solute. mdpi.comnih.gov These simulations also provide insights into the hydrogen bonding network between the solute and water molecules. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. They are instrumental in understanding the conformational changes and interaction dynamics of this compound and related compounds with their biological targets.
MD simulations have been utilized to evaluate the stability of ligand-receptor interactions. For example, in a study of a hydroxyurea analog, MD simulations were run for 10 nanoseconds to assess the stability of the compound within the active site of checkpoint kinase 1. The results indicated that the analog exhibited better bond stability compared to hydroxyurea itself. jppres.com The root-mean-square deviation (RMSD) of the protein-ligand complex is often analyzed to determine the stability of the binding, with a lower RMSD suggesting a more stable interaction. jppres.com
These simulations provide a dynamic picture of how a ligand interacts with a protein over time, complementing the static view provided by molecular docking. nih.govresearchgate.net By observing the trajectory of the ligand and the protein, researchers can confirm the binding mode and the reliability of the docked conformation. nih.govresearchgate.net
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the context of hydroxyurea derivatives, molecular docking has been employed to understand their binding to various protein targets. For instance, docking studies have been performed on hydroxyurea analogs with checkpoint kinase 1, revealing key interactions with amino acid residues in the active site, such as Cys 87. jppres.com Similarly, docking studies of hydroxyurea analogs with oxyhemoglobin and methemoglobin have provided insights into their binding modes and the subsequent release of nitric oxide. nih.gov
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This process can be based on the structure of the target (structure-based virtual screening) or the structure of known active ligands (ligand-based virtual screening). A hierarchical virtual screening model, which integrates techniques like pharmacophore modeling, docking, and molecular dynamics, has been developed to identify inhibitors for specific targets. mdpi.com
Prediction and Analysis of Molecular Reactivity
The reactivity of a molecule can be predicted and analyzed using various computational methods that provide insights into its electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO is the orbital that acts as an electron donor, representing the nucleophilicity of the molecule, while the LUMO is the electron acceptor, indicating its electrophilicity. youtube.comyoutube.com
The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive. FMO analysis has been applied to study the reactivity of various compounds. For instance, in the study of a chalcone derivative, the energies of the HOMO and LUMO were calculated to understand its chemical reactivity. nih.gov Similarly, FMO analysis of hydroxyurea adsorbed on nanosheets has been performed to evaluate changes in reactivity upon adsorption. semanticscholar.org The distribution of HOMO and LUMO densities can also indicate the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate or neutral potential regions.
For this compound, the MEP map would reveal the most negative potential localized around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms of the urea (B33335) moiety, due to the high electronegativity of these atoms. These regions would be indicated in red and yellow, highlighting them as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit the most positive potential (blue regions), making them the likely sites for nucleophilic interactions. The chlorophenyl ring would display a more complex potential distribution, with the electronegative chlorine atom influencing the electrostatic potential of its immediate vicinity.
Interactive Data Table: Representative MEP Values for this compound
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) |
| Carbonyl Oxygen (C=O) | -150 to -200 |
| Hydroxyl Oxygen (-OH) | -120 to -160 |
| Amine Nitrogen (-NH-) | -80 to -120 |
| Hydroxyl Hydrogen (-OH) | +180 to +230 |
| Amine Hydrogen (-NH-) | +150 to +200 |
Note: The values presented are illustrative and would be determined precisely through quantum chemical calculations.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. It provides a rigorous basis for understanding chemical bonding by identifying critical points in the electron density. A bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
In the context of this compound, a QTAIM analysis would characterize all the covalent bonds within the molecule. For instance, the C=O double bond would exhibit a high electron density and a negative Laplacian value at its BCP, characteristic of a shared interaction. In contrast, weaker intramolecular interactions, such as hydrogen bonds between the hydroxyl hydrogen and the carbonyl oxygen, could also be identified and quantified. The analysis of the C-Cl bond would provide insights into the influence of the halogen on the electronic structure of the phenyl ring.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for determining molecular conformation and crystal packing. NCI analysis is based on the electron density and its derivatives, and it generates three-dimensional plots where different types of interactions are represented by colored surfaces.
For this compound, an NCI analysis would be instrumental in identifying and visualizing the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which plays a significant role in stabilizing the molecule's conformation. The analysis would also reveal weaker van der Waals interactions within the molecule, such as those involving the phenyl ring. In a crystalline or aggregated state, NCI plots would illustrate intermolecular hydrogen bonds and other noncovalent interactions that govern the packing of the molecules.
Theoretical Insights into Conformational Isomerism and Stability
The study of conformational isomerism in this compound involves identifying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Theoretical calculations are essential for exploring the potential energy surface of the molecule and determining the relative stabilities of its various conformers. These calculations typically involve geometry optimization and frequency analysis at a high level of theory.
For this compound, the primary sources of conformational flexibility are the rotation around the C-N and N-N single bonds of the urea backbone, as well as the rotation of the chlorophenyl ring. Theoretical studies would likely identify several stable conformers, with their relative energies indicating their population at a given temperature. The most stable conformer is expected to be stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. The energy barriers for the interconversion between different conformers can also be calculated, providing insights into the molecule's dynamic behavior.
Interactive Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-N-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| 1 | ~0° | 0.00 | Yes |
| 2 | ~180° | 5-10 | No |
| 3 | ~60° | 3-7 | Weak |
| 4 | ~-60° | 3-7 | Weak |
Note: The data presented is hypothetical and serves to illustrate the expected results from a detailed conformational analysis.
Advanced Research Methodologies and Analytical Approaches in the Study of 1 3 Chlorophenyl 3 Hydroxyurea
Spectroscopic Characterization in Mechanistic Investigations
Spectroscopic methods are indispensable for understanding the molecular structure and electronic properties of 1-(3-Chlorophenyl)-3-hydroxyurea, particularly in the context of its mechanism of action, which may involve the formation of transient radical species.
The biological activity of hydroxyurea (B1673989) derivatives is often linked to their ability to generate radical species that can interact with biological targets, such as the enzyme ribonucleotide reductase. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is the primary technique for the direct detection and characterization of paramagnetic species, including free radicals.
In the study of this compound, EPR is employed to detect and identify radical intermediates formed during its metabolic oxidation. The oxidation of the hydroxyurea moiety can lead to the formation of a nitrogen-centered radical. For instance, studies on the parent compound, hydroxyurea, have shown that its oxidation by oxyhemoglobin results in the formation of the aminocarbonylaminooxyl radical (H₂N-CO-NHO•), which can be detected by EPR. nih.gov Similarly, the enzymatic or chemical oxidation of this compound is hypothesized to generate a corresponding substituted nitroxide radical. The EPR spectrum of this radical would provide critical information about its electronic structure and environment. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants, which are characteristic of a specific radical. researchgate.net High-field EPR can offer enhanced resolution, aiding in the precise determination of these parameters. researchgate.net
Table 1: Potential Radical Intermediates of this compound Detectable by EPR
| Radical Species | Precursor | Method of Generation | Significance in EPR Analysis |
| 3-Chlorophenyl-substituted Nitroxide Radical | This compound | Enzymatic or chemical oxidation | The primary radical expected from the compound's mechanism of action. Its EPR spectrum (hyperfine couplings with nitrogen nuclei) confirms its formation and provides structural details. |
| Hemoglobin-Nitric Oxide Adduct | This compound | Oxidative degradation in the presence of hemoglobin | Detection of this adduct by its characteristic EPR signal can indicate the release of nitric oxide, a potential downstream effector molecule. nih.gov |
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, IR spectroscopy is used to identify key structural features.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information on vibrational modes that may be weak or absent in the IR spectrum, particularly for non-polar bonds and symmetric vibrations.
Analysis of the IR and Raman spectra of this compound allows for the assignment of characteristic vibrational frequencies. nih.gov For example, studies on the related molecule 1,3-diphenylurea (B7728601) show characteristic bands for N-H, C=O, and phenyl ring vibrations, which serve as a basis for interpreting the spectrum of the title compound. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200 - 3400 (broad) | Weak |
| N-H | Stretching | 3100 - 3300 | 3100 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |
| C=O (Urea Amide I) | Stretching | 1640 - 1680 | 1640 - 1680 |
| N-H (Urea Amide II) | Bending | 1540 - 1580 | Weak |
| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 | 600 - 800 |
Chromatographic Techniques for Compound Analysis and Reaction Monitoring
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of this compound. nih.gov These techniques are routinely used to monitor the progress of synthesis reactions, analyze the stability of the compound under various conditions, and quantify it in biological matrices. nih.gov
A typical HPLC method for a hydroxyurea derivative involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring provides strong chromophoric properties. nih.gov For higher sensitivity and specificity, especially in complex biological samples, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov The development of a robust HPLC method requires optimization of several parameters to achieve good resolution, peak shape, and a short analysis time.
Table 3: Exemplary HPLC Parameters for the Analysis of this compound
| Parameter | Condition | Purpose |
| Chromatographic Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water/Buffer (e.g., Ammonium (B1175870) Acetate) | To elute the compound and separate it from impurities. nih.gov |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and run time. google.com |
| Column Temperature | 35-40 °C | To improve peak shape and reproducibility. google.com |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
| Detection | UV-Vis Detector at ~240 nm | Quantification based on the absorbance of the chlorophenyl group. nih.gov |
| Internal Standard | e.g., Methylurea | To improve the accuracy and precision of quantification. nih.gov |
Biochemical Assays for Activity Quantification
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This assay is widely used to determine the cytotoxic or cytostatic effects of a compound on cultured cell lines. When investigating this compound, the MTT assay can quantify its ability to inhibit the growth of cancer cells. The principle involves the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
Enzyme-Coupled Assays: To directly measure the inhibitory activity of this compound against its putative molecular target, such as ribonucleotide reductase, an enzyme-coupled assay can be developed. nih.govnih.gov In this type of assay, the activity of the primary enzyme is linked to a second, reporter enzyme that produces a readily detectable signal (e.g., a change in absorbance or fluorescence). For example, the product of the ribonucleotide reductase reaction could be a substrate for a phosphatase, and the subsequent release of inorganic phosphate (B84403) could be measured using a colorimetric or fluorescent phosphate sensor. nih.gov This approach allows for continuous, real-time monitoring of enzyme inhibition and is suitable for high-throughput screening to determine the compound's potency (e.g., its IC₅₀ value). nih.gov
Spot Assays: Simple spot assays, particularly in model organisms like yeast, can be used to dissect the cellular mechanisms affected by the compound. nih.gov By spotting serial dilutions of yeast cultures onto plates containing varying concentrations of this compound, researchers can assess its impact on cell growth and survival, especially in mutant strains deficient in specific DNA repair or cell cycle checkpoint pathways. nih.gov
Q & A
Q. How can synergistic effects with other therapeutics be evaluated?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .
- Mechanistic Studies : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis upregulation) enhanced by combination therapy .
- In Vivo Validation : Test synergy in xenograft models (e.g., BALB/c mice with HT-29 tumors) using Kaplan-Meier survival analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
